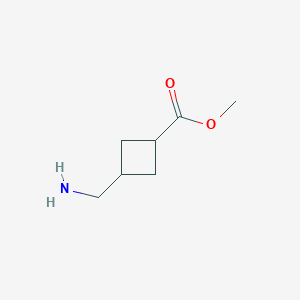

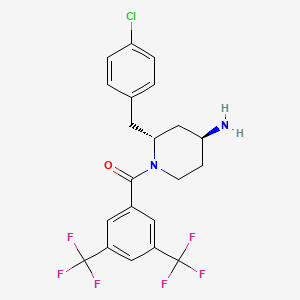

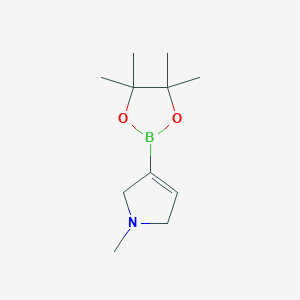

![molecular formula C18H24N2O B3109978 (1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 177932-92-2](/img/structure/B3109978.png)

(1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Overview

Description

The compound you mentioned is a complex organic molecule. It contains an azabicyclo[2.2.2]octane moiety, which is a type of bicyclic structure found in many biologically active molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the azabicyclo[2.2.2]octane core is often constructed using enantioselective methods . These methods typically involve the construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bicyclic structure and the carboxamide group. The bicyclic structure could potentially undergo ring-opening reactions under certain conditions, while the carboxamide group could participate in a variety of reactions including hydrolysis and condensation .Scientific Research Applications

Recent Progress in Biological Activities of Synthesized Phenothiazines

This review summarizes medicinal chemistry investigations into new phenothiazines with promising biological activities, showing significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

Maprotiline: Pharmacological Properties and Therapeutic Efficacy

Maprotiline, distinguished from tricyclic antidepressants by its molecular structure, has sedative and tranquillizing properties, negligible cardiovascular effects in humans, and does not influence central metabolism of 5-hydroxytryptamine. It is indicated for treating mental depression or depressive mood disorders, with comparable efficacy to other antidepressants (Pinder, Brogden, Speight, & Avery, 1977).

Tetracycline Antibiotics in the Environment

This review focuses on the ecological risks and human health damages caused by the extensive use of tetracycline antibiotics, their omnipresence in various ecological compartments, and the need for alternative processes to remove them from waters, given the inefficacy of most wastewater treatment plants in eliminating these antibiotics (Daghrir & Drogui, 2013).

Azelaic Acid: Pharmacological Properties and Therapeutic Efficacy

Azelaic acid, a naturally occurring saturated dicarboxylic acid, has shown efficacy in treating comedonal acne, inflammatory acne, and various cutaneous hyperpigmentary disorders. It exhibits antiproliferative and cytotoxic effects, particularly on human malignant melanocytes, suggesting potential for arresting the progression of cutaneous malignant melanoma (Fitton & Goa, 1991).

properties

IUPAC Name |

(1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAZNWLKDYIEHQ-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)C(=O)N[C@@H]3CN4CCC3CC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride](/img/structure/B3109920.png)

![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-](/img/structure/B3109972.png)

![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)